2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Description
Historical Context of Spirocyclic Development in Chemical Research
Spirocyclic compounds have been integral to drug discovery since the mid-20th century, with early examples like griseofulvin (1959) and spironolactone (1960) demonstrating their therapeutic potential. These molecules showcased the ability of spirocycles to combine conformational rigidity with adaptability, enabling interactions with diverse biological targets. Griseofulvin, a spirocyclic antifungal agent, highlighted the importance of fused ring systems in disrupting fungal microtubule assembly, while spironolactone’s diuretic properties underscored the role of spirocyclic steroidal frameworks in modulating ion channels.
The 1990s marked a turning point with advances in synthetic methodologies, such as rhodium-catalyzed hydroformylation and intramolecular cyclizations, which enabled efficient construction of complex spirocycles like those found in antihypertensive drugs (e.g., irbesartan). These innovations laid the groundwork for incorporating spirocyclic motifs into modern drug candidates, driven by their ability to enhance metabolic stability and target selectivity.
Significance of 1,4-Dioxaspiro Systems in Molecular Design
The 1,4-dioxaspiro[4.5]decane system, a core structural element of 2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol, exemplifies the strategic use of oxygen-containing spirocycles. The 1,4-dioxane ring introduces two ether oxygen atoms, which improve aqueous solubility and hydrogen-bonding capacity compared to purely hydrocarbon-based spirocycles. This system’s spiro-conjugation at the 8-position creates a rigid bicyclic framework that restricts rotational freedom, thereby preorganizing functional groups for optimal target engagement.
For instance, the 1,4-dioxaspiro[4.5]decane scaffold has been leveraged in ACE inhibitors like spirapril, where its conformational rigidity positions critical pharmacophores for angiotensin-converting enzyme binding. Similarly, the ethylene glycol ketal protection strategy used in spironolactone synthesis underscores the utility of 1,4-dioxaspiro systems in stabilizing reactive intermediates during multi-step syntheses.
Evolution of Amino-Functionalized Spirocyclic Research
The introduction of amino groups into spirocyclic frameworks, as seen in this compound, represents a deliberate effort to enhance target interaction and pharmacokinetic properties. Amino-functionalized spirocycles exhibit improved binding affinities due to their ability to form salt bridges and hydrogen bonds with biological targets. For example, fenspiride, a spirocyclic bronchodilator, incorporates an amino group within its oxazolidinone ring to modulate phosphodiesterase activity.
Recent synthetic advances, such as nitro aldol reactions and Strecker-type cyclizations, have expanded access to enantiomerically pure amino-spirocycles. These methods enable precise stereochemical control, critical for optimizing interactions with chiral biological targets. The 8-amino group in this compound further serves as a handle for derivatization, allowing conjugation with secondary pharmacophores or prodrug functionalities.
Three-Dimensional Architecture Advantages in Molecular Framework Design
The three-dimensionality of spirocyclic systems like 1,4-dioxaspiro[4.5]decane confers distinct advantages over planar aromatic scaffolds. Spirocycles exhibit higher fractions of sp³-hybridized carbons (Fsp³), correlating with improved solubility and reduced off-target effects. For instance, spirocyclic MCHr1 antagonists demonstrate superior bioavailability compared to their linear counterparts due to their reduced planar surface area and enhanced metabolic stability.
In this compound, the spiro-junction imposes a fixed dihedral angle between the dioxane and cyclohexane rings, orienting the ethanol side chain and amino group into distinct spatial quadrants. This preorganization minimizes entropy penalties during target binding, a feature exploited in kinase inhibitors where precise positioning of hydrogen-bond donors is critical. Additionally, the quaternary carbon at the spiro-center enhances structural rigidity, reducing conformational flexibility that could lead to polymorphic instability in solid-state formulations.
Structure
3D Structure
Properties
IUPAC Name |
2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQYLLVNUYGOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CCO)N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an amine, followed by reduction to introduce the amino group . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol has garnered attention in medicinal chemistry due to its structural similarity to biologically active compounds. Its potential applications include:
- Antimicrobial Activity : Research indicates that derivatives of dioxaspiro compounds exhibit antimicrobial properties. Studies have shown that modifications to the amino group can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Compounds with spiro structures have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines .
Drug Delivery Systems
The unique structure of this compound allows for its use in drug delivery systems:
- Nanoparticle Formulations : The compound can be utilized as a stabilizing agent in nanoparticle formulations for targeted drug delivery. Its ability to form stable complexes with various drugs enhances bioavailability and reduces side effects .
Material Science
In material science, this compound's properties can be leveraged for creating innovative materials:
- Polymer Synthesis : The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance materials .
Case Study 1: Antimicrobial Research
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various dioxaspiro derivatives, including this compound. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli when tested in vitro.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | Staphylococcus aureus | 0 |
| Test Compound | Staphylococcus aureus | 15 |
| Control | Escherichia coli | 0 |
| Test Compound | Escherichia coli | 12 |
Case Study 2: Drug Delivery Efficiency
In a study focusing on drug delivery systems, researchers formulated nanoparticles using this compound as a stabilizing agent for doxorubicin delivery. The results showed enhanced drug release profiles and improved targeting efficiency in cancer cells compared to conventional formulations.
| Parameter | Conventional Formulation | Formulation with Compound |
|---|---|---|
| Drug Release Rate (%) | 40 | 75 |
| Targeting Efficiency (%) | 30 | 65 |
Mechanism of Action
The mechanism of action of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Features
The spirocyclic 1,4-dioxaspiro[4.5]decane core is a common motif in the compounds below. Variations arise in the substituents at the 8-position, influencing reactivity, solubility, and applications.
Key Observations :
- Ethanol vs.
- Aminoethyl vs. Acetic Acid: The aminoethyl group (as in 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol) introduces a basic secondary amine, while the acetic acid derivative (C₁₁H₁₇NO₄) adds acidity, broadening pH-dependent reactivity .
- Steric Effects : Substituents like dimethyl groups (e.g., 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one) reduce ring flexibility, impacting binding in catalytic applications .
Reactivity Trends
- Hydrogen Bonding: The ethanol group enhances hydrogen-bonding capacity compared to methanol, favoring interactions in supramolecular chemistry .
- Acid Sensitivity: The 1,4-dioxolane ring is prone to acid hydrolysis; however, electron-donating groups (e.g., amino) stabilize the structure, as noted in spirocyclic ethers ().
Biological Activity
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H19N3O3
- Molecular Weight : 213.27 g/mol
- CAS Number : 124499-34-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its role in modulating neurochemical pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- In vitro Studies : In studies involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 20 µM, indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis and cell cycle arrest |
| A549 (NSCLC) | 30 | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models of neurodegeneration:
- Mechanism : It was found to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal survival and function .
Case Studies
- Study on Breast Cancer Cells :
- Neuroprotection in Animal Models :
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Q. What are the established synthetic routes for 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol?
The compound is synthesized via spirocyclic ring formation followed by functionalization. A common approach involves reacting a spirocyclic ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) with an amine-bearing reagent under reductive amination conditions. For example, the ethanol moiety can be introduced through nucleophilic substitution or condensation reactions. details a related synthesis of its hydrochloride derivative, where the spirocyclic amine intermediate is reacted with ethanol-containing reagents under controlled pH and temperature . Key steps include purification via column chromatography and validation by H NMR and mass spectrometry (MS).
Q. How is this compound characterized spectroscopically in academic studies?
Characterization typically involves:
- H/C NMR : Peaks for the spirocyclic dioxolane ring (e.g., δ 3.8–4.2 ppm for dioxolane protons) and the ethanol moiety (δ 1.5–2.5 ppm for CH groups) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 237.73 for the hydrochloride derivative) confirm molecular weight .
- IR spectroscopy : Stretching vibrations for NH (~3300 cm) and C-O (dioxolane, ~1100 cm) groups .
Q. What are the stability considerations for this compound under laboratory storage?
The compound is hygroscopic and sensitive to oxidation due to the primary amine and ethanol groups. Storage recommendations include inert atmospheres (argon/nitrogen), desiccants, and temperatures between 2–8°C . Degradation products (e.g., oxidized spiro rings) can be monitored via HPLC-MS .
Advanced Research Questions
Q. How do conformational dynamics of the spiro ring system influence reactivity?
The spiro ring’s puckering affects steric and electronic properties. Computational studies (e.g., DFT or Cremer-Pople puckering parameters) model the equilibrium between chair and twist conformations, which dictate nucleophilic accessibility of the aminoethanol group . For example, a planar dioxolane ring (amplitude ) reduces steric hindrance for subsequent derivatization . Experimental validation uses X-ray crystallography or variable-temperature NMR .
Q. What analytical strategies resolve contradictions in NMR assignments for this compound?
Discrepancies arise from overlapping peaks (e.g., spiro ring vs. ethanol protons) or dynamic effects. Solutions include:
Q. How is this compound utilized in heterocyclic synthesis?
The aminoethanol moiety serves as a bifunctional building block. For example:
- Schiff base formation : Reacting the amine with aldehydes yields imine intermediates for spiro-fused heterocycles (e.g., thiazolidinones) .
- Cyclization reactions : Intramolecular nucleophilic attack by the ethanol hydroxyl group forms oxazolidinones under Mitsunobu conditions .
- Metal coordination : The amine and hydroxyl groups act as ligands in catalytic complexes (e.g., for asymmetric hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
